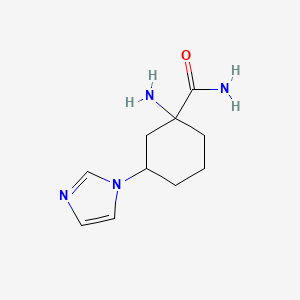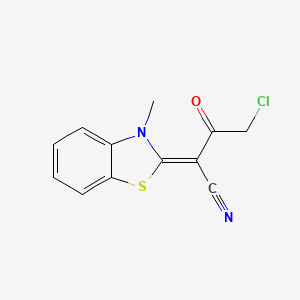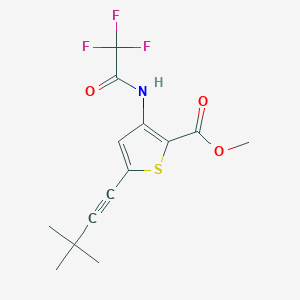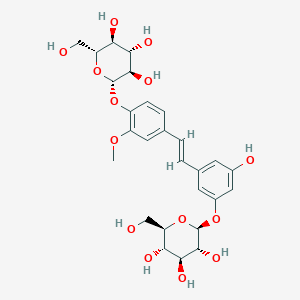![molecular formula C10H11N3OS B15240527 {2-[(1,2,3-Thiadiazol-4-ylmethyl)amino]phenyl}methanol](/img/structure/B15240527.png)
{2-[(1,2,3-Thiadiazol-4-ylmethyl)amino]phenyl}methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{2-[(1,2,3-Thiadiazol-4-ylmethyl)amino]phenyl}methanol is a chemical compound with the molecular formula C10H11N3OS It is a derivative of thiadiazole, a heterocyclic compound containing sulfur and nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(1,2,3-Thiadiazol-4-ylmethyl)amino]phenyl}methanol typically involves the reaction of 1,2,3-thiadiazole derivatives with phenylmethanol derivatives. One common method includes the reaction of 1,2,3-thiadiazole-4-carboxylic acid with phenylmethanol in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
{2-[(1,2,3-Thiadiazol-4-ylmethyl)amino]phenyl}methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The nitro group in the thiadiazole ring can be reduced to an amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with tin(II) chloride (SnCl2) in hydrochloric acid.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Formation of {2-[(1,2,3-Thiadiazol-4-ylmethyl)amino]phenyl}methanone.
Reduction: Formation of {2-[(1,2,3-Thiadiazol-4-ylmethyl)amino]phenyl}methanamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
{2-[(1,2,3-Thiadiazol-4-ylmethyl)amino]phenyl}methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Mécanisme D'action
The mechanism of action of {2-[(1,2,3-Thiadiazol-4-ylmethyl)amino]phenyl}methanol involves its interaction with various molecular targets. In biological systems, it can inhibit the activity of enzymes involved in DNA replication, leading to cell cycle arrest and apoptosis in cancer cells. The thiadiazole ring is known to interact with nucleic acids, disrupting their normal function .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,4-Thiadiazole: Another thiadiazole derivative with similar biological activities.
1,2,4-Thiadiazole: Differing in the position of nitrogen atoms, it exhibits distinct chemical reactivity.
1,2,5-Thiadiazole: Known for its unique electronic properties and applications in materials science.
Uniqueness
{2-[(1,2,3-Thiadiazol-4-ylmethyl)amino]phenyl}methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C10H11N3OS |
|---|---|
Poids moléculaire |
221.28 g/mol |
Nom IUPAC |
[2-(thiadiazol-4-ylmethylamino)phenyl]methanol |
InChI |
InChI=1S/C10H11N3OS/c14-6-8-3-1-2-4-10(8)11-5-9-7-15-13-12-9/h1-4,7,11,14H,5-6H2 |
Clé InChI |
PMEIMLLRNZSEOZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)CO)NCC2=CSN=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


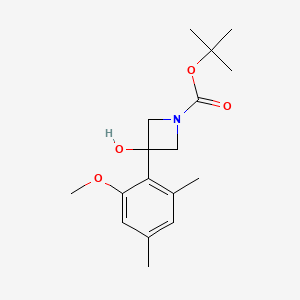
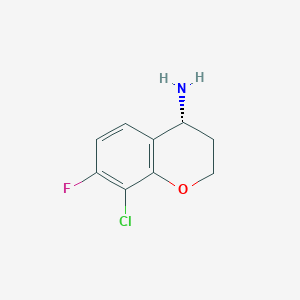
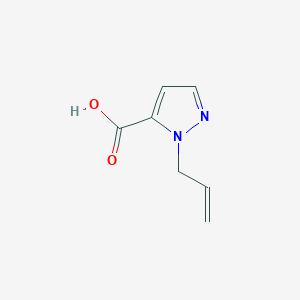
![5-Bromo-1-[(1-ethylcyclobutyl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B15240469.png)
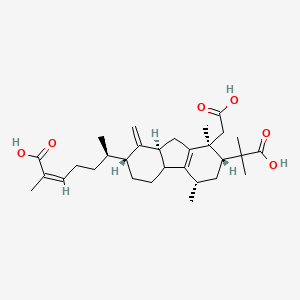
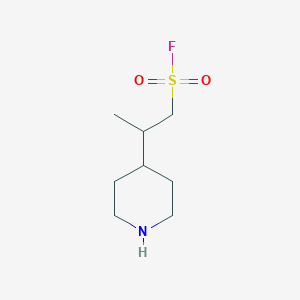
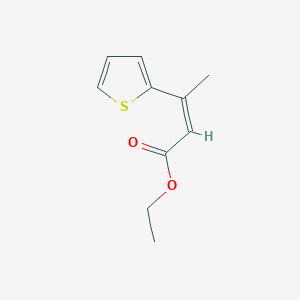
![1-[(4-Bromothiophen-2-YL)methyl]-1H-pyrazol-3-amine](/img/structure/B15240509.png)

